molecular formula C10H19NO B3354736 3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol CAS No. 6094-45-7

3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol

Cat. No.: B3354736
CAS No.: 6094-45-7
M. Wt: 169.26 g/mol
InChI Key: TXDAPVGKRYYGSU-UHFFFAOYSA-N
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Description

3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol is a chemical compound with the molecular formula C10H19NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, and a propanol group attached to the nitrogen atom of the pyrrole ring. This structural arrangement imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the octahydrocyclopenta[b]pyrrole core. This can be achieved through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Reduction: The resulting cyclopenta[b]pyrrole intermediate is then subjected to reduction conditions to saturate the double bonds, forming the octahydrocyclopenta[b]pyrrole structure.

    Alkylation: The final step involves the alkylation of the nitrogen atom with a suitable alkyl halide, such as 3-chloropropanol, to introduce the propanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction, and efficient purification techniques such as distillation and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: SOCl2, PBr3, or TsCl (Tosyl chloride).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of alkyl halides or tosylates.

Scientific Research Applications

3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Octahydrocyclopenta[c]pyridine: Similar structure but with a nitrogen atom in a different position.

    Octahydrocyclopenta[c]pyran: Similar structure but with an oxygen atom instead of nitrogen.

    Cyclopenta[b]pyrrole-2-propanol: Similar structure but with different substituents.

Uniqueness

3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol is unique due to its specific arrangement of the cyclopentane and pyrrole rings, along with the propanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-6-2-4-9-7-8-3-1-5-10(8)11-9/h8-12H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDAPVGKRYYGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10485167
Record name AGN-PC-0NIF0V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6094-45-7
Record name AGN-PC-0NIF0V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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